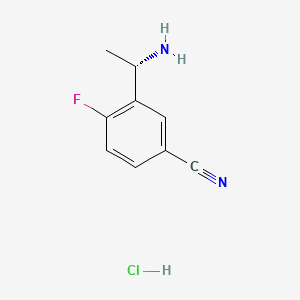

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride

CAS No.:

Cat. No.: VC13740509

Molecular Formula: C9H10ClFN2

Molecular Weight: 200.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClFN2 |

|---|---|

| Molecular Weight | 200.64 g/mol |

| IUPAC Name | 3-[(1S)-1-aminoethyl]-4-fluorobenzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C9H9FN2.ClH/c1-6(12)8-4-7(5-11)2-3-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m0./s1 |

| Standard InChI Key | JIBDXYPPAALVOG-RGMNGODLSA-N |

| Isomeric SMILES | C[C@@H](C1=C(C=CC(=C1)C#N)F)N.Cl |

| SMILES | CC(C1=C(C=CC(=C1)C#N)F)N.Cl |

| Canonical SMILES | CC(C1=C(C=CC(=C1)C#N)F)N.Cl |

Introduction

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride is a chiral organic compound featuring a benzene ring with a fluorine atom and a nitrile group, along with an aminoethyl side chain. This compound is of significant interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Synthesis Methods

Several synthesis methods exist for (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile, emphasizing the importance of maintaining its chiral integrity. These methods typically involve the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry.

Biological Activities and Applications

This compound exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as an inhibitor of certain enzymes and receptors, which may have implications in treating various diseases. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Interaction Studies

Interaction studies have revealed that (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile interacts with various biological macromolecules, including proteins and nucleic acids. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify these interactions, providing insights into binding affinities and mechanisms.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Fluorobenzonitrile | Benzene ring with fluorine and nitrile | Used as a precursor in many synthetic pathways |

| (S)-3-(Aminopropyl)-4-fluorobenzonitrile | Similar amino side chain but longer carbon chain | Different binding affinity due to chain length |

| 3-(1-Aminoethyl)benzonitrile | Lacks fluorine; contains only a benzene ring | May exhibit different biological activity profiles |

This comparison illustrates how variations in substituents and chain lengths can significantly influence the properties and activities of similar compounds.

Research Findings

Research findings indicate that compounds with similar structures to (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile can exhibit varying degrees of biological activity based on their functional groups and stereochemistry. This highlights the importance of precise structural modifications in optimizing pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume